5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine
CAS No.: 1220038-26-5
Cat. No.: VC3389175
Molecular Formula: C13H13BrN2
Molecular Weight: 277.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220038-26-5 |
|---|---|
| Molecular Formula | C13H13BrN2 |
| Molecular Weight | 277.16 g/mol |
| IUPAC Name | 5-bromo-3-methyl-N-(2-methylphenyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
| Standard InChI Key | UILNQUQBCUPZKO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC2=NC=C(C=C2C)Br |
| Canonical SMILES | CC1=CC=CC=C1NC2=NC=C(C=C2C)Br |
Introduction
5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine is a complex organic compound featuring a pyridine ring structure. It is characterized by its molecular formula and specific functional groups, which contribute to its chemical properties and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical characteristics, synthesis methods, and potential biological activities.
Chemical Characteristics
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Molecular Weight: 277.16 g/mol
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Rotatable Bond Count: 2
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Exact Mass: 276.02621
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Monoisotopic Mass: 276.02621
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Hydrogen Bond Donor Count: 1
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Hydrogen Bond Acceptor Count: 2
Synthesis Methods
The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This method is effective for creating a variety of pyridine-based compounds by coupling arylboronic acids with halogenated pyridines in the presence of palladium catalysts and suitable bases .
Suzuki Cross-Coupling Reaction
This reaction typically involves:
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Starting Material: Halogenated pyridine derivatives (e.g., 5-bromo-2-methylpyridin-3-amine)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0)
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Base: Potassium phosphate (K3PO4)
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Reaction Conditions: Aqueous or organic solvents under inert atmosphere
Potential Biological Activities
While specific biological activities of 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine are not extensively documented, pyridine derivatives generally exhibit a range of biological properties, including anti-inflammatory, antitumor, and neuroactive effects . The structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry.
Biological Activity of Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | Contains bromine and methyl groups | Antitumor properties |
| 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine | Features a pyridine ring instead of benzofuran | Potentially neuroactive |
| 3-Bromo-2-chloro-5-methylphenol | Halogenated phenol structure | Antimicrobial activity |
Research Findings and Future Directions
Research on pyridine derivatives often focuses on their synthesis and biological evaluation. For 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine, further studies are needed to explore its specific biological activities and potential applications. This could involve in vitro and in vivo assays to assess its efficacy and safety as a candidate for therapeutic use.
Future Research Directions
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Biological Activity Assessment: Conduct detailed in vitro and in vivo studies to evaluate its anti-inflammatory, antitumor, or neuroactive properties.
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Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the compound's structure affect its biological activity.
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Pharmacokinetic and Pharmacodynamic Analysis: Determine its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
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